molecular formula C18H16FNO B1325630 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone CAS No. 898764-07-3

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Cat. No.: B1325630
CAS No.: 898764-07-3
M. Wt: 281.3 g/mol
InChI Key: LAAYDSCMCFUMBJ-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is an organic compound that features a complex structure with a pyrrole ring and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl and fluorophenyl groups through various coupling reactions. Key steps may include:

    Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The phenyl and fluorophenyl groups are introduced using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or organostannanes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalyst Selection: Using highly active and selective catalysts to ensure efficient coupling reactions.

    Reaction Conditions: Controlling temperature, pressure, and solvent choice to optimize reaction rates and minimize by-products.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Drug Development:

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Utilized in the production of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the fluorophenyl groups can form hydrogen bonds and van der Waals interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(4-fluorophenyl)methanone
  • (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(2-fluorophenyl)methanone

Comparison:

  • Structural Differences: Variations in the position of the fluorine atom on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Unique Properties: The specific arrangement of the fluorophenyl groups in (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone may confer unique electronic properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAYDSCMCFUMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643029
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-07-3
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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